2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile
CAS No.: 84803-57-6
Cat. No.: VC1990253
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84803-57-6 |
|---|---|
| Molecular Formula | C14H19N |
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C14H19N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6H2,1-5H3 |
| Standard InChI Key | ZUXNULGHCOXCFL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1CC#N)C)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1CC#N)C)C(C)(C)C |
Introduction
Chemical Identity and Structure
2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . It is identified by CAS number 84803-57-6 and possesses a unique chemical structure featuring a nitrile group (-C≡N) attached to a methylene group, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position and methyl groups at both ortho positions .
The structural characteristics of this compound contribute to its stability and distinct chemical behavior. The presence of the tert-butyl group creates steric hindrance, while the methyl groups at positions 2 and 6 further influence the molecule's reactivity and physical properties.
Identification Data
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile provide crucial information for its handling, storage, and potential applications in various fields.
Physical Properties
2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile exists as a solid at room temperature with specific melting and boiling points. Its physical state makes it suitable for various formulations and applications in research and industry .
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Melting Point | 90°C (in ethanol) | |
| Boiling Point | 169-170°C (at 23 Torr) | |
| Density | 0.936±0.06 g/cm³ (Predicted) |
Chemical Properties
The chemical reactivity of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is primarily determined by the nitrile functional group and the substituted aromatic ring. This combination creates a unique reactivity profile that allows for various transformations useful in organic synthesis.
The nitrile group can undergo various transformations including:
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Hydrolysis to form carboxylic acids
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Reduction to form primary amines
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Nucleophilic addition reactions
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Coordination to metal centers
Applications and Significance
2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile has several applications and significant roles in pharmaceutical and chemical research.
Pharmaceutical Relevance
The compound is primarily recognized as an impurity associated with xylometazoline and oxymetazoline, which are vasoconstrictors used as nasal decongestants . It is specifically identified as:
The presence of such impurities in pharmaceutical products is significant for quality control and regulatory compliance. Monitoring and controlling the levels of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile in these medications is essential to ensure their safety and efficacy.
Scientific Research Applications
As an organic nitrile compound with distinctive structural features, 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile may serve as:
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An intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
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A precursor for the preparation of specialized chemicals due to the versatility of the nitrile functional group
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A reference standard for analytical methods used in quality control of pharmaceutical products containing xylometazoline or oxymetazoline
Analytical Methods and Identification
The identification and quantification of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile, particularly as an impurity in pharmaceutical products, require sensitive and specific analytical methods.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and quantification of this compound, especially in pharmaceutical quality control. Typical conditions might include:
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Reverse-phase columns (C18)
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UV detection (typically at wavelengths around 220-280 nm)
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Mobile phases consisting of acetonitrile/water mixtures, often with buffer additives
Spectroscopic Methods
The structural characterization of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile can be achieved using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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tert-butyl protons (singlet at approximately 1.3 ppm)
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aromatic protons (6.9-7.1 ppm range)
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methyl groups attached to the aromatic ring (approximately 2.0-2.5 ppm)
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methylene protons adjacent to the nitrile group (3.5-4.0 ppm)
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Infrared (IR) Spectroscopy:
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Characteristic C≡N stretching band at approximately 2200-2260 cm⁻¹
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Aromatic C-H stretching around 3000-3100 cm⁻¹
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tert-butyl C-H stretching below 3000 cm⁻¹
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Mass Spectrometry:
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Molecular ion peak at m/z 201
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Characteristic fragmentation patterns including loss of the tert-butyl group
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Comparison with Related Compounds
2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile shares structural similarities with several other compounds, which provides context for understanding its properties and behavior.
Structural Analogues
These structural relationships are important for understanding the chemical behavior and potential applications of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile in various contexts.
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